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Compound of Interest

Compound Name:
4-Bromo-1H-pyrrolo[2,3-

B]pyridine-3-carbaldehyde

Cat. No.: B1292649 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1H-pyrrolo[2,3-
b]pyridine-3-carbaldehyde

This guide provides a comprehensive technical overview for the structural elucidation of 4-
Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic intermediate in

medicinal chemistry and drug discovery. The 7-azaindole scaffold, of which this molecule is a

derivative, is recognized as a privileged structure in the design of therapeutic agents,

particularly kinase inhibitors, due to its structural resemblance to purines.[1][2] This document

outlines the synergistic application of modern analytical techniques to unambiguously confirm

the molecular structure of this compound, providing researchers and drug development

professionals with a robust framework for its characterization.

The process of structure elucidation involves a multi-faceted analytical approach where each

technique provides a unique piece of the structural puzzle.[3][4] By integrating data from mass

spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, a

complete and validated structural assignment can be achieved.

Synthetic Pathway: The Vilsmeier-Haack
Formylation
The target compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is typically

synthesized from its precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 4-
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Bromo-7-azaindole). The introduction of the carbaldehyde (formyl) group at the C3 position is

efficiently achieved via the Vilsmeier-Haack reaction.[5][6]

This reaction involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt

generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an

acid chloride, typically phosphorus oxychloride (POCl₃).[6][7] The electron-rich pyrrole ring of

the 7-azaindole core undergoes electrophilic aromatic substitution, preferentially at the C3

position, to form an iminium ion intermediate.[8] Subsequent aqueous workup hydrolyzes this

intermediate to yield the final aldehyde product.[6][7]

The choice of the Vilsmeier-Haack reaction is strategic; it is a mild and effective method for

formylating electron-rich heterocyclic systems where harsher methods like Friedel-Crafts

acylation might fail or lead to undesired side products.[5][7]
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Workflow for Vilsmeier-Haack Synthesis.

Mass Spectrometry (MS) for Molecular Formula
Confirmation
Mass spectrometry is the first line of analysis to determine the molecular weight of the

synthesized compound, which in turn validates its elemental composition. High-Resolution

Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass

measurement, allowing for the confident assignment of a molecular formula.[1]
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Experimental Protocol: LC-MS (ESI+)
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable

solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a

final concentration of ~10 µg/mL.

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system

equipped with an Electrospray Ionization (ESI) source.

Chromatography:

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[1]

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.4 mL/min.

Mass Spectrometry:

Ionization Mode: ESI Positive.[1]

Capillary Voltage: 3.0 kV.[1]

Scan Range: m/z 100-500.

Data Acquisition: Acquire data in full scan mode to detect the parent ion.

Data Presentation & Interpretation
The primary goal is to identify the protonated molecular ion, [M+H]⁺. The presence of a

bromine atom is unequivocally confirmed by a characteristic isotopic pattern, where two peaks

of nearly equal intensity are observed, separated by approximately 2 m/z units, corresponding

to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Parameter Theoretical Value
Expected
Observation

Rationale

Molecular Formula C₈H₅BrN₂O C₈H₅BrN₂O

Based on starting

materials and

reaction.

Exact Mass

(Monoisotopic)
223.9636 ~223.96

The calculated mass

of the most abundant

isotopes.

[M+H]⁺ (⁷⁹Br) 224.9709 ~224.97

Protonated molecule

containing the ⁷⁹Br

isotope.

[M+H]⁺ (⁸¹Br) 226.9689 ~226.97

Protonated molecule

containing the ⁸¹Br

isotope.

Isotopic Ratio ~50.7 : 49.3 ~1:1
Natural abundance of

⁷⁹Br vs. ⁸¹Br.

The observation of this distinct isotopic doublet centered around the expected m/z values

provides strong evidence for the successful incorporation of one bromine atom and confirms

the overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule, confirming the connectivity of atoms and the specific positions of the functional

groups.[3][9] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is used for a complete

structural assignment.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent,

such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal
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standard (0 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Experiments:

¹H NMR: Standard proton experiment to identify all unique proton environments.

¹³C NMR: Standard carbon experiment (e.g., with proton decoupling) to identify all unique

carbon environments.

2D NMR (Optional but Recommended): COSY (to establish H-H couplings), HSQC (to

correlate protons to their directly attached carbons), and HMBC (to establish long-range

H-C correlations) experiments to confirm connectivity.

¹H NMR: Data Interpretation
The ¹H NMR spectrum reveals the number of distinct protons and their local electronic

environments.
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity Integration Rationale

-CHO (Aldehyde) ~10.0 Singlet (s) 1H

Highly

deshielded

proton of the

aldehyde group.

N-H (Pyrrole)
>11.0 (in DMSO-

d₆)

Broad Singlet (br

s)
1H

Acidic proton on

the pyrrole

nitrogen, often

broad due to

exchange.

H2 (Pyrrole) ~8.5 Singlet (s) 1H

Proton on the

pyrrole ring

adjacent to the

aldehyde and

nitrogen.

H5, H6 (Pyridine) 7.0 - 8.5 Doublets (d) 2H

Protons on the

pyridine ring,

exhibiting

characteristic

aromatic

couplings. Their

exact shifts are

influenced by the

bromine and

fused pyrrole

ring.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Comparison with spectra of similar 7-azaindole derivatives is crucial for accurate assignment.

[10][11]

¹³C NMR: Data Interpretation
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
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Carbon Assignment Predicted δ (ppm) Rationale

-CHO (Carbonyl) ~185

Characteristic chemical shift

for an aldehyde carbonyl

carbon.

C4 (C-Br) ~115
Aromatic carbon directly

attached to bromine.

C2, C3, C3a, C5, C6, C7a 100 - 155

Aromatic carbons of the fused

pyrrolo-pyridine ring system.

The specific shifts depend on

their position relative to the

nitrogen atoms, bromine, and

aldehyde group.

The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular

backbone.
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Analytical workflow for NMR-based structure confirmation.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional

groups present in a molecule by measuring the vibrations of their bonds.[9]

Experimental Protocol: FTIR-ATR
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Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation
The IR spectrum provides definitive evidence for the presence of the N-H bond of the pyrrole

and the C=O bond of the newly introduced aldehyde.

Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity Rationale

N-H Stretch (Pyrrole) 3200 - 3400 Medium, Broad

Characteristic of N-H

stretching in a

heterocyclic ring.[12]

C-H Stretch

(Aromatic)
3000 - 3100 Medium

C-H stretching

vibrations of the

pyrrolo-pyridine ring.

C=O Stretch

(Aldehyde)
1670 - 1700 Strong, Sharp

A strong absorption

characteristic of a

conjugated aldehyde

carbonyl group.[13]

C=C / C=N Stretches 1400 - 1620 Medium-Strong
Aromatic ring

stretching vibrations.

The presence of a strong, sharp peak around 1680 cm⁻¹ is a critical confirmation of the

successful formylation reaction.

Integrated Structure Elucidation: A Unified
Conclusion
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The definitive structure of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is established

not by any single technique, but by the convergence of evidence from all analytical methods.

Mass Spec
(C₈H₅BrN₂O,

1 Br atom)

Confirmed Structure:
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

FTIR
(N-H, C=O groups)

NMR
(H-C Framework,

Connectivity)

Click to download full resolution via product page

Convergence of analytical data for structure confirmation.

Mass Spectrometry establishes the correct molecular formula (C₈H₅BrN₂O) and confirms the

presence of a single bromine atom.

Infrared Spectroscopy verifies the presence of the key functional groups: the pyrrole N-H

and, most importantly, the aldehyde C=O, confirming the success of the formylation.

NMR Spectroscopy provides the atomic map, elucidating the precise arrangement of the

hydrogen and carbon atoms and confirming the location of the bromo and aldehyde

substituents on the 7-azaindole core.

Together, these self-validating systems provide an unambiguous and authoritative confirmation

of the structure of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, ensuring the integrity

of this compound for its use in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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